molecular formula C7H5Br2NO B2968935 2,4-Dibromobenzamide CAS No. 874522-46-0

2,4-Dibromobenzamide

Cat. No. B2968935
CAS RN: 874522-46-0
M. Wt: 278.931
InChI Key: RYCQHJGPQUMDLI-UHFFFAOYSA-N
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Description

2,4-Dibromobenzamide is a chemical compound with the CAS Number: 874522-46-0 . It has a molecular weight of 278.93 and its linear formula is C7H5Br2NO . It is a solid substance and is typically stored in a dry room temperature environment .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromobenzamide is represented by the linear formula C7H5Br2NO . The average mass of the molecule is 278.929 Da and the monoisotopic mass is 276.873779 Da .


Physical And Chemical Properties Analysis

2,4-Dibromobenzamide is a solid substance . It has a molecular weight of 278.93 and its linear formula is C7H5Br2NO . The compound has a density of 2.0±0.1 g/cm3, a boiling point of 316.1±32.0 °C at 760 mmHg, and a flash point of 145.0±25.1 °C . Its refractive index is 1.639 .

Scientific Research Applications

1. Scientometric Analysis of 2,4-D Research

2,4-Dibromobenzamide research has advanced rapidly, particularly in the areas of toxicology and mutagenicity. The USA, Canada, and China are leading contributors in this field. Studies focus on occupational risks, neurotoxicity, resistance or tolerance to herbicides, and impacts on non-target species, especially aquatic ones. Molecular biology, gene expression, human exposure assessment, and pesticide degradation are key future research areas (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Synthesis Applications

2,4-Dibromobenzamide is utilized in the synthesis of various compounds. For example, gem-dibromomethylarenes, used as aldehyde equivalents, facilitate the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a process characterized by short reaction times and high yield (Narasimhamurthy et al., 2014).

3. Environmental Impact and Removal Techniques

Research in this area includes the development of methods for removing 2,4-D from water resources. Granular activated carbon modified with acid has shown high efficiency in reducing the herbicide in polluted water, conforming to Langmuir and Freundlich adsorption models (Dehghani, Nasseri, & Karamimanesh, 2014).

4. Spectroscopic Studies

FT-IR and NMR spectroscopic studies of 2,4-dihydroxybenzamides provide insights into the structural and spectral properties of these compounds. These studies help in understanding the spatial orientation and molecular characteristics of derivatives of 2,4-dihydroxy benzoic acid (Takač & Vikić Topić, 2004).

5. Synthesis of Quinazolinones

Another application is the synthesis of 2-amino-substituted-4(3H)-quinazolinones via a metal-free reaction involving 2-aminobenzamide derivatives and carbonimidic dibromides, providing an efficient method for producing these compounds (Mirza, 2016).

Safety and Hazards

The safety information for 2,4-Dibromobenzamide includes a GHS07 pictogram and a warning signal word . The hazard statement is H302 , which indicates that it is harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2,4-dibromobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCQHJGPQUMDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromobenzamide

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